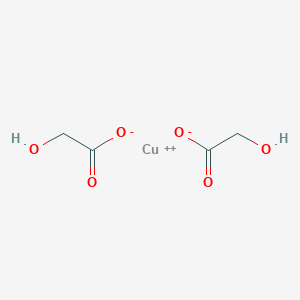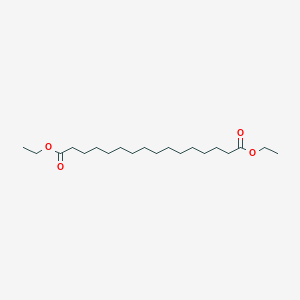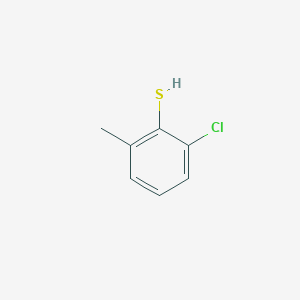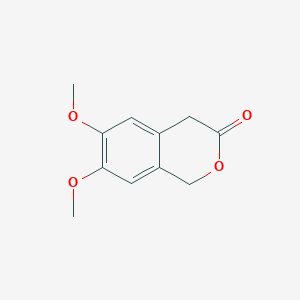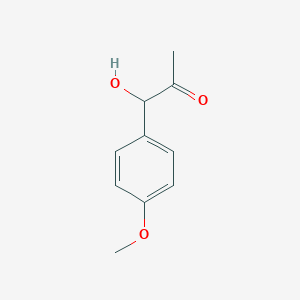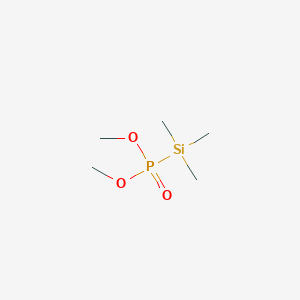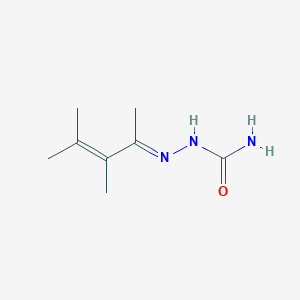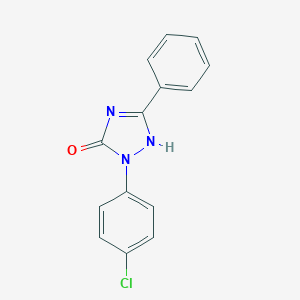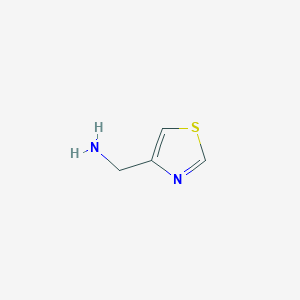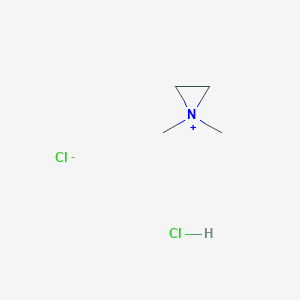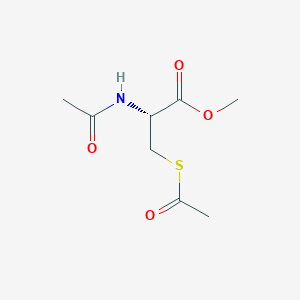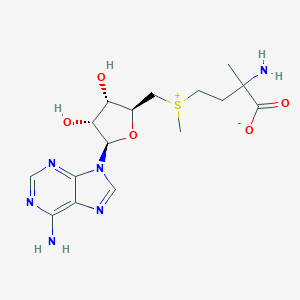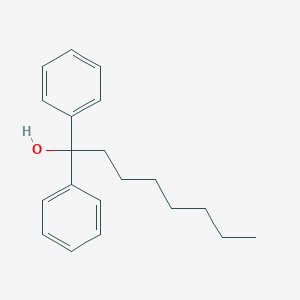
1,1-Diphenyloctan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyloctan-1-ol is a chemical compound that belongs to the class of organic compounds known as fatty alcohols. It is a white, crystalline solid with a mild, sweet odor. This compound has been the subject of much research due to its potential applications in various fields, including pharmaceuticals, cosmetics, and agriculture.
Wirkmechanismus
The mechanism of action of 1,1-Diphenyloctan-1-ol is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body.
Biochemische Und Physiologische Effekte
1,1-Diphenyloctan-1-ol has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1-Diphenyloctan-1-ol in lab experiments is its relatively low toxicity. However, it can be difficult to work with due to its low solubility in water. Additionally, it can be expensive to synthesize.
Zukünftige Richtungen
There are several future directions for research involving 1,1-Diphenyloctan-1-ol. One area of interest is its potential use as a drug delivery agent. Another area of interest is its potential use as an insecticide in agriculture. Further research is also needed to fully understand its mechanism of action and to explore its potential therapeutic applications in various diseases and conditions.
Synthesemethoden
The synthesis of 1,1-Diphenyloctan-1-ol can be achieved through several methods. One of the most common methods is the reduction of 1,1-Diphenyloctan-1-one using a reducing agent such as sodium borohydride. Another method involves the reaction of 1,1-Diphenyloctene with hydrogen peroxide in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenyloctan-1-ol has been the subject of much research due to its potential applications in various fields. In the pharmaceutical industry, it has been shown to have anti-inflammatory and analgesic properties. It has also been investigated for its potential use as a drug delivery agent. In the cosmetics industry, it has been used as an emollient and a thickening agent. In agriculture, it has been shown to have insecticidal properties.
Eigenschaften
CAS-Nummer |
17222-56-9 |
|---|---|
Produktname |
1,1-Diphenyloctan-1-ol |
Molekularformel |
C20H26O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1,1-diphenyloctan-1-ol |
InChI |
InChI=1S/C20H26O/c1-2-3-4-5-12-17-20(21,18-13-8-6-9-14-18)19-15-10-7-11-16-19/h6-11,13-16,21H,2-5,12,17H2,1H3 |
InChI-Schlüssel |
YYJLLMXLZZGCBY-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CCCCCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Andere CAS-Nummern |
17222-56-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



